molecular formula C9H4Cl2O2 B13145271 3-(2,3-Dichlorophenyl)propiolic acid

3-(2,3-Dichlorophenyl)propiolic acid

Cat. No.: B13145271
M. Wt: 215.03 g/mol
InChI Key: NKOJJLUKYNHFBL-UHFFFAOYSA-N
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Description

Overview of Propiolic Acid Derivatives in Organic Synthesis

Propiolic acid (prop-2-ynoic acid) is the simplest acetylenic carboxylic acid, and its derivatives, particularly arylpropiolic acids, are valuable building blocks in organic synthesis. wikipedia.org These compounds feature a reactive carbon-carbon triple bond and a carboxylic acid group, offering multiple avenues for chemical modification. The synthesis of arylpropiolic acids can be achieved through various methods, including the carboxylation of arylacetylenic Grignard reagents. acs.orgacs.org This process involves the deprotonation of a terminal arylacetylene with a Grignard reagent, followed by a reaction with carbon dioxide to form the corresponding carboxylate. acs.orgacs.org

The reactivity of arylpropiolic acids makes them useful intermediates. The alkyne moiety can participate in numerous reactions, such as cross-coupling reactions (e.g., Sonogashira), cycloadditions, and nucleophilic additions. thieme-connect.com Furthermore, the carboxylic acid group can be converted into esters, amides, or acid chlorides, allowing for further functionalization. thieme-connect.com Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids are a powerful tool for forming new carbon-carbon bonds, demonstrating the utility of this class of compounds in constructing complex molecular architectures. rsc.org

Significance of Dichlorophenyl Moieties in Molecular Design

The incorporation of halogen atoms, particularly chlorine, into aromatic rings is a common strategy in medicinal chemistry and molecular design. nih.gov The dichlorophenyl moiety, depending on the substitution pattern (e.g., 2,3-, 2,4-, 3,4-, or 3,5-dichloro), can significantly alter a molecule's physicochemical properties. Chlorine atoms are electronegative and increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Specifically, the 2,3-dichlorophenyl group has been shown to be a key substituent in the design of high-affinity ligands for biological targets. For instance, in the development of selective ligands for the dopamine (B1211576) D3 receptor, the inclusion of a 2,3-dichlorophenylpiperazine moiety resulted in compounds with subnanomolar affinity, a significant enhancement compared to other substitution patterns. acs.orgnih.gov This highlights the role of the specific steric and electronic properties conferred by the 2,3-dichloro substitution in optimizing molecular interactions with protein binding sites. acs.org The strategic placement of chlorine atoms can lead to improved potency and selectivity, making the dichlorophenyl group a valuable component in the pharmacophore of various therapeutic agents. nih.gov

Research Landscape of Arylalkynes as Chemical Scaffolds

Arylalkynes are organic compounds containing an aromatic ring directly attached to a carbon-carbon triple bond. This structural motif serves as a versatile and rigid scaffold for the synthesis of more complex molecules. thieme-connect.com The linear geometry of the alkyne group allows for predictable spatial orientation of substituents, which is a desirable feature in rational drug design and the construction of functional materials.

The synthetic utility of arylalkynes is vast. They are key starting materials for creating a diverse range of sp2-rich polycyclic and heterocyclic scaffolds through cyclization reactions. acs.org The alkyne can be functionalized to introduce various chemical groups or used in coupling reactions to build larger, conjugated systems. This versatility makes arylalkynes foundational components in the generation of compound libraries for high-throughput screening and in the targeted synthesis of molecules with specific biological or material properties.

Contextualizing 3-(2,3-Dichlorophenyl)propiolic Acid within Contemporary Chemical Biology

Chemical biology aims to understand and manipulate biological systems using chemical tools. ncl.ac.ukyoutube.com Small molecules that can act as probes, inhibitors, or modulators of biological processes are central to this field. ncl.ac.uk this compound represents a molecule that strategically combines the key features discussed above: the versatile reactivity of an arylpropiolic acid and the specific physicochemical properties of a 2,3-dichlorophenyl group.

While specific research on this compound itself is not extensively documented, its structure suggests significant potential as a specialized chemical building block. The propiolic acid portion provides a reactive handle for conjugation to other molecules or for use in click chemistry and other bioorthogonal reactions. The 2,3-dichlorophenyl moiety, known to enhance binding affinity in certain contexts like dopamine receptor ligands, can be used to direct the molecule toward specific biological targets. acs.orgnih.gov Therefore, this compound can be viewed as a potential precursor for synthesizing targeted chemical probes to investigate protein function, or as a scaffold for developing novel therapeutic agents where the 2,3-dichloro substitution pattern is critical for activity. nih.gov

Physicochemical and Structural Data

Detailed experimental data for this compound is limited. The table below provides calculated properties based on its chemical structure.

PropertyValue
Molecular Formula C₉H₄Cl₂O₂
Molecular Weight 215.03 g/mol
IUPAC Name 3-(2,3-dichlorophenyl)prop-2-ynoic acid
Canonical SMILES C1=CC(=C(C(=C1)C#CC(=O)O)Cl)Cl
InChI Key FMPPMFAWLOGFEI-UHFFFAOYSA-N

Note: The properties listed are calculated based on the known chemical structure, as extensive experimental data is not available in the cited literature.

For context, the properties of related, more extensively studied dichlorophenyl alkanoic and alkynoic acids are presented below. This comparison highlights how changes in saturation (propiolic vs. propionic) and isomerism (position of chlorine atoms) affect molecular characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(2,3-Dichlorophenyl)propionic acid57915-79-4C₉H₈Cl₂O₂219.06
3-(2,4-Dichlorophenyl)propiolic acid6974-65-8C₉H₄Cl₂O₂215.03
3-(2,4-Dichlorophenyl)propionic acid55144-92-8C₉H₈Cl₂O₂219.06
3-(3,5-Dichlorophenyl)propionic acid95333-95-2C₉H₈Cl₂O₂219.06

Data sourced from references chemicalbook.comsigmaaldrich.comscbt.comsigmaaldrich.combldpharm.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H4Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,(H,12,13)

InChI Key

NKOJJLUKYNHFBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C#CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-(2,3-Dichlorophenyl)propiolic Acid

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. scitepress.orgyoutube.com For this compound, the analysis reveals several viable synthetic pathways by disconnecting key bonds.

The most logical disconnections for the target molecule are at the C-C bonds connecting the carboxylic acid, the alkyne, and the aryl group. This leads to three primary retrosynthetic approaches:

C(sp)-COOH Bond Disconnection: This suggests a carboxylation reaction of an arylacetylene precursor. The synthons generated are a 2,3-dichlorophenylacetylide anion and an electrophilic carboxylating agent (e.g., CO₂). The corresponding reagent for the anion would be 1-ethynyl-2,3-dichlorobenzene.

Aryl-C(sp) Bond Disconnection: This points towards a cross-coupling reaction, most notably a Sonogashira coupling. wikipedia.org This approach involves disconnecting the bond between the dichlorinated phenyl ring and the propiolic acid moiety. The synthons are a 2,3-dichlorophenyl cation (or radical) and a propiolate anion. The practical reagents would be a 2,3-dichlorophenyl halide (e.g., 1-iodo-2,3-dichlorobenzene) and propiolic acid or its ester.

C≡C Triple Bond Formation: This pathway involves forming the alkyne through an elimination reaction. wikipedia.org The precursor would be a styrene (B11656) derivative with vicinal or geminal dihalides on the side chain, such as 3-(2,3-dichlorophenyl)-1,2-dihalopropane. A double dehydrohalogenation reaction would then yield the desired alkyne.

These disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.

Direct Synthesis Approaches to Arylpropiolic Acids

Direct synthesis methods aim to construct the arylpropiolic acid framework from simpler precursors without relying on pre-functionalized coupling partners.

Carboxylation of Arylacetylenes

The carboxylation of terminal alkynes is a direct and atom-economical method for synthesizing propiolic acids. researchgate.net This approach involves the deprotonation of the terminal alkyne, 1-ethynyl-2,3-dichlorobenzene, to form a potent nucleophile, which then reacts with carbon dioxide.

The reaction typically proceeds in two steps:

Deprotonation: The arylacetylene is treated with a strong base to generate the corresponding arylacetylide. Common methods include using organometallic bases like Grignard reagents (e.g., ethylmagnesium bromide) or organolithium reagents. unirioja.es Alternatively, strong inorganic bases like cesium carbonate in a polar aprotic solvent such as DMSO can also be effective. researchgate.net

Carboxylation: The generated acetylide is then quenched with solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the solution. An acidic workup subsequently protonates the carboxylate salt to yield the final this compound.

StepReagents & ConditionsPurpose
Deprotonation Strong Base (e.g., EtMgBr, n-BuLi, Cs₂CO₃) in an aprotic solvent (e.g., THF, DMSO)Generates the nucleophilic arylacetylide anion.
Carboxylation Carbon Dioxide (CO₂), followed by acidic workup (e.g., HCl, H₂SO₄)Introduces the carboxylic acid moiety.

This method's success is contingent on the efficient formation of the arylacetylide and the absence of side reactions.

Elimination Reactions to Form Alkyne Moiety

Alkynes can be synthesized through double dehydrohalogenation of dihaloalkanes or dehydrohalogenation of vinyl halides. wikipedia.org For this compound, this would involve a precursor derived from 2,3-dichlorostyrene.

A plausible reaction sequence is:

Halogenation: 2,3-Dichlorostyrene is treated with a halogen (e.g., Br₂) to form the vicinal dihalide, 1-(1,2-dibromoethyl)-2,3-dichlorobenzene.

Double Dehydrohalogenation: The resulting dihalide is subjected to a strong base to induce a twofold elimination of hydrogen halide (HBr). A very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), is typically required to drive the reaction to completion and form the alkyne.

The intermediate in this reaction is a vinyl halide, which is less reactive towards elimination than the starting alkyl halide, necessitating harsh reaction conditions for the second elimination step. The terminal alkyne formed, 1-ethynyl-2,3-dichlorobenzene, would then need to be carboxylated as described in section 2.2.1.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, particularly the Sonogashira coupling, are among the most powerful and versatile methods for forming C(sp²)-C(sp) bonds and are highly applicable to the synthesis of arylpropiolic acids. wikipedia.orglibretexts.org

Sonogashira Coupling Variants for Terminal Alkynes

The Sonogashira reaction couples a vinyl or aryl halide with a terminal alkyne. wikipedia.org To synthesize this compound, this would involve coupling a 2,3-dichlorophenyl halide with propiolic acid or a protected equivalent like ethyl propiolate. researchgate.net

The classic Sonogashira protocol utilizes a dual catalyst system:

A palladium(0) catalyst , often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.

A copper(I) co-catalyst , typically copper(I) iodide (CuI).

An amine base , such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent.

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper cycle generates a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.govbeilstein-journals.org

Recent advancements have focused on developing copper-free Sonogashira variants to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. nih.gov These methods often require different ligands or reaction conditions to facilitate the direct reaction of the alkyne with the palladium center.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent, especially when dealing with challenging substrates like dichlorinated aryl halides.

Catalyst System:

Palladium Source: While PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common, more active catalysts may be needed for less reactive aryl chlorides. libretexts.orgacs.org Palladium acetate (B1210297) (Pd(OAc)₂) is another effective precursor. mdpi.com

Ligands: The choice of phosphine (B1218219) ligand is critical. Electron-rich and bulky ligands can enhance the rate of oxidative addition and promote catalyst stability. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for coupling unreactive aryl chlorides. researchgate.net

Copper Co-catalyst: While traditional, the Cu(I) salt can be replaced in some systems with other activators or by using a gold co-catalyst to prevent homocoupling. organic-chemistry.org

Reaction Conditions:

Base: The base neutralizes the hydrogen halide byproduct. Amine bases are standard, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems. nih.gov

Solvent: Solvents range from amines themselves to polar aprotic solvents like DMF, NMP, or ionic liquids. beilstein-journals.org

Temperature: Reactions are often run at room temperature to moderately elevated temperatures (50-100 °C) to balance reaction rate with catalyst stability and side reactions. acs.org

Below is a summary table for optimizing a Sonogashira reaction for a substrate like 1-iodo-2,3-dichlorobenzene.

ParameterOptionsConsiderations
Pd Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(dba)₂Choice depends on aryl halide reactivity (I > Br > Cl).
Ligand PPh₃, XPhos, SPhos, NHCsBulky, electron-rich ligands are often superior for aryl chlorides.
Co-catalyst CuI (classic), None (copper-free), AuCl(PPh₃)Copper-free systems prevent Glaser coupling.
Base Et₃N, i-Pr₂NH, K₂CO₃, Cs₂CO₃Must be strong enough to deprotonate the alkyne but not degrade the catalyst.
Solvent Toluene, DMF, NMP, THF, Et₃NPolarity and temperature range are key factors.

By carefully selecting and optimizing these parameters, the Sonogashira coupling provides a highly effective and modular route to this compound and its derivatives.

Ligand Effects on Coupling Efficiency and Selectivity

The synthesis of aryl propiolic acids, including this compound, frequently relies on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. researchgate.net In these reactions, the choice of ligand coordinated to the palladium center is paramount, as it profoundly influences the catalyst's activity, stability, and selectivity. libretexts.orgnih.gov

Ligands modify the electronic and steric environment of the palladium catalyst, impacting key steps of the catalytic cycle, such as oxidative addition and reductive elimination. wikipedia.org Electron-rich and sterically bulky phosphine ligands, for instance, are known to enhance the rate of oxidative addition of aryl halides, which is often the rate-limiting step, particularly for less reactive substrates like aryl chlorides. libretexts.orgnih.gov N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and forming robust bonds with palladium, which can lead to highly stable and active catalysts. libretexts.org

The efficiency of a Sonogashira coupling for producing a compound like this compound from 1,2,3-trichlorobenzene (B84244) or 2,3-dichloroiodobenzene and propiolic acid is significantly dependent on the ligand. The proper ligand can facilitate the reaction under milder conditions, reduce catalyst loading, and minimize side reactions such as the homocoupling of the terminal alkyne (Glaser coupling). kaust.edu.sa

For aryl chlorides, which are economically attractive starting materials, the development of catalyst systems with highly effective ligands has been a major breakthrough. nih.gov Catalysts based on bulky, electron-rich phosphanes have proven to be particularly versatile and mild. nih.gov The interplay between the ligand, palladium precursor, base, and solvent system must be carefully optimized to achieve high yields and selectivity.

Table 1: Influence of Ligand Type on Palladium-Catalyzed Coupling Reactions
Ligand TypeKey CharacteristicsImpact on Coupling EfficiencyEffect on SelectivityTypical Substrates
Triarylphosphines (e.g., PPh₃)Standard, moderately electron-richEffective for aryl iodides and bromides; may require higher temperatures. wikipedia.orgGenerally good, but can allow for side reactions like homocoupling.Aryl Iodides, Aryl Bromides
Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands)Sterically hindered, strong electron donorsHigh turnover numbers (TONs); enables coupling of less reactive aryl chlorides at lower temperatures. uwindsor.caresearchgate.netExcellent; steric bulk can suppress side reactions and promote reductive elimination. libretexts.orgAryl Chlorides, Aryl Bromides
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, form stable complexesHigh thermal stability and catalytic activity; effective for challenging substrates. libretexts.orgHigh selectivity, often used in copper-free Sonogashira reactions. libretexts.orgAryl Bromides, Aryl Chlorides
Bidentate Phosphines (e.g., dppe, dppb)Chelating ligandsCan be less effective than monodentate bulky phosphines for some cross-couplings. uwindsor.caVariable; chelation can alter the geometry and reactivity of the catalytic complex.Aryl Halides

Alternative Organometallic Approaches

While palladium-catalyzed reactions are prevalent, other organometallic strategies can be employed for the synthesis of this compound. One significant alternative involves the use of Grignard reagents. researchgate.netunirioja.es This approach typically begins with the formation of a Grignard reagent from a suitable precursor, such as 2,3-dichlorobromobenzene. The resulting 2,3-dichlorophenylmagnesium bromide can then be reacted with a protected propargyl alcohol, followed by oxidation to the carboxylic acid.

A more direct route involves the formation of an arylacetylenic Grignard reagent. unirioja.es This can be achieved by deprotonating 2,3-dichlorophenylacetylene with a strong Grignard reagent like ethylmagnesium bromide in a "Grignard exchange" reaction. The resulting 3-(2,3-dichlorophenyl)ethynylmagnesium bromide is then carboxylated by quenching the reaction with solid carbon dioxide (dry ice), followed by an acidic workup to yield the final propiolic acid. unirioja.es This method avoids the use of palladium and can be operationally straightforward. unirioja.es

Other organometallic reagents, such as organolithium compounds, can also be utilized. Deprotonation of 2,3-dichlorophenylacetylene with an organolithium base (e.g., n-butyllithium) would generate the corresponding lithium acetylide, which can then be carboxylated. The choice between Grignard and organolithium reagents often depends on functional group compatibility and desired reaction conditions. Organocuprate reagents (Gilman reagents) are another class of organometallics known for their utility in forming carbon-carbon bonds, although their application for direct carboxylation of acetylides is less common than Grignard or organolithium routes. youtube.com

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound presents significant challenges in chemo- and regioselectivity. The starting material, often a derivative of 1,2,3-trichlorobenzene or a dihalobenzene, has multiple potential reaction sites.

When starting from 1,2,3-trichlorobenzene in a Sonogashira-type reaction, the primary challenge is to achieve selective coupling at the C2 position while leaving the C1 and C3 chlorines untouched. The reactivity of the C-Cl bonds in palladium-catalyzed couplings is influenced by both steric and electronic factors. The chlorine at the C2 position is flanked by two other chlorine atoms, making it sterically hindered. However, the electronic effects of the adjacent chlorine atoms can also influence the oxidative addition step. Achieving high regioselectivity often requires meticulous optimization of the catalyst, ligands, and reaction conditions to favor reaction at a specific position. researchgate.net

Alternatively, starting with a 2,3-dihaloarene (e.g., 1-bromo-2,3-dichlorobenzene) provides a more direct path. In this case, the greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to palladium(0) provides a strong basis for chemoselectivity. wikipedia.org The reaction would preferentially occur at the carbon bearing the bromine atom.

Another critical consideration is directing group-assisted metalation. If employing a lithiation strategy on a 2,3-dichlorophenyl precursor, the directing effects of the chlorine atoms and any other substituents become crucial. Lithiation of dichlorophenyl rings can be directed to a specific position by the electronic and steric nature of the substituents. researchgate.net For instance, deprotonation often occurs at the position flanked by two chloro substituents due to the acidifying effect of the halogens. researchgate.net Careful selection of the lithiating agent and conditions is necessary to control the site of metalation before subsequent reaction (e.g., with propiolate precursors or carboxylation). researchgate.netnih.gov

Scalability and Process Chemistry Aspects

Transitioning the synthesis of this compound from laboratory scale to industrial production involves addressing several process chemistry challenges to ensure the process is robust, economical, and safe. nih.gov For palladium-catalyzed couplings like the Sonogashira reaction, key factors include catalyst loading, cost, and removal of residual metal from the final product. acs.orgsci-hub.se

Key Scalability Considerations:

Catalyst Loading and Cost: Palladium is a costly precious metal. On a large scale, minimizing the catalyst loading (mol %) is crucial for economic viability. This often requires highly efficient catalyst systems (palladium precursor and ligand) and rigorous optimization of reaction conditions to maximize turnover number (TON) and turnover frequency (TOF). kaust.edu.saacs.org

Reaction Robustness: The reaction must be insensitive to minor variations in process parameters. Design of Experiments (DoE) is a valuable tool used to identify the most significant factors (e.g., temperature, concentration, catalyst loading) and establish reliable operational ranges. acs.orgsci-hub.seacs.org This helps prevent issues like catalyst poisoning, which can lead to incomplete reactions. sci-hub.seacs.org

Metal Removal: The final active pharmaceutical ingredient (API) must comply with strict regulatory limits (ICH guidelines) for heavy metal contamination. sci-hub.se Developing an efficient and scalable strategy for removing residual palladium is a critical downstream processing step. This may involve treatment with metal scavengers, activated carbon, or specialized filtration techniques. acs.org

Workup and Purification: The isolation and purification of the product must be efficient and scalable. This includes managing solvent volumes, developing robust extraction procedures, and establishing a crystallization process that consistently delivers the product with the required purity. acs.org

Safety and Environmental Impact: The use of potentially hazardous reagents and solvents must be carefully managed. Process development aims to replace toxic materials with safer alternatives and minimize waste generation, aligning with the principles of green chemistry. kaust.edu.sa

Table 2: Process Parameters and Scalability Impact for Aryl Propiolic Acid Synthesis
Process ParameterImpact on ScalabilityOptimization Strategy
Catalyst LoadingHigh loading increases cost significantly.Screening for highly active ligands; optimizing conditions to maximize catalyst turnover. acs.org
Reaction TemperatureAffects reaction rate and impurity formation. Requires precise control on a large scale.Identify an optimal temperature that balances reaction time with impurity control. acs.org
Solvent ChoiceImpacts reaction performance, product isolation, cost, and environmental footprint.Select a solvent that provides good solubility and reactivity while being easy to recover and handle safely. uwindsor.ca
Base SelectionAffects reaction efficiency and can complicate workup.Use the weakest effective base possible; consider inorganic bases that are easily removed.
Purification MethodChromatography is often not feasible on a large scale.Develop a robust crystallization procedure for purification. acs.org
Residual Metal RemovalEssential for pharmaceutical applications to meet regulatory standards.Implement scavenging agents or specialized filtration post-reaction. acs.orgsci-hub.se

Chemical Reactivity and Transformation Mechanisms

Reactions at the Alkyne Triple Bond

The carbon-carbon triple bond in 3-(2,3-Dichlorophenyl)propiolic acid is an electron-rich region, making it susceptible to a variety of addition reactions. The proximity of the electron-withdrawing carboxylic acid and dichlorophenyl groups renders the alkyne "electron-deficient," enhancing its reactivity toward nucleophiles and enabling participation in various pericyclic reactions.

Nucleophilic and Electrophilic Additions (e.g., Hydration, Halogenation, Hydroboration)

Nucleophilic Addition: In nucleophilic addition, a nucleophile attacks one of the sp-hybridized carbon atoms of the alkyne. wikipedia.org The electron-withdrawing nature of the adjacent carboxylic acid and aryl groups polarizes the triple bond, making the β-carbon (the carbon atom further from the carboxyl group) particularly electrophilic and susceptible to nucleophilic attack. This is a conjugate or Michael-type addition. Common nucleophiles like amines, thiols, and alcohols can add across the triple bond, often catalyzed by a base.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile initiates the attack on the π-system of the alkyne. wikipedia.org The reaction typically proceeds through a cyclic intermediate or a vinyl cation. libretexts.org

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to the alkyne typically results in the formation of a dihaloalkene. The reaction can proceed through a cyclic halonium ion intermediate, and the stereochemical outcome is usually anti-addition, leading to the (E)-dihaloalkene. Further addition can occur to yield a tetrahaloalkane.

Hydration: The acid-catalyzed hydration of the alkyne follows Markovnikov's rule. The initial addition of water across the triple bond forms an enol intermediate, which then tautomerizes to the more stable keto form. For this compound, this would result in the formation of a β-keto acid, which may be unstable and prone to decarboxylation.

Hydroboration-Oxidation: This two-step process achieves an anti-Markovnikov hydration. Borane (BH₃) adds across the triple bond, with the boron atom attaching to the less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to an aldehyde.

Table 1: Illustrative Addition Reactions at the Alkyne Bond

Reaction TypeReagent(s)Typical Product Structure
HalogenationBr₂(E)-2,3-Dibromo-3-(2,3-dichlorophenyl)acrylic acid
HydrationH₂O, H₂SO₄, HgSO₄3-(2,3-Dichlorophenyl)-3-oxopropanoic acid
Hydroboration1. BH₃-THF; 2. H₂O₂, NaOH3-(2,3-Dichlorophenyl)-3-oxopropanal

Cycloaddition Reactions (e.g., Click Chemistry, [2+2] Cycloadditions)

Cycloaddition reactions are powerful methods for forming cyclic compounds where two or more unsaturated molecules combine. wikipedia.org The alkyne in this compound can serve as a competent "alkynophile" or "dienophile" in these transformations.

[3+2] Cycloadditions (Click Chemistry): The Huisgen 1,3-dipolar cycloaddition is a prominent example of this reaction class. nih.gov The reaction of an alkyne with an organic azide (B81097), often catalyzed by copper(I), yields a 1,2,3-triazole ring system. This specific reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. Reacting this compound with an azide (e.g., benzyl (B1604629) azide) would produce a highly substituted triazole carboxylic acid.

[2+2] Cycloadditions: These reactions involve the combination of two components with two π-electrons each to form a four-membered ring. libretexts.org The reaction of the alkyne in this compound with a ketene, generated in situ from an acyl chloride and a non-nucleophilic base, would lead to the formation of a cyclobutenone derivative. researchgate.net Photochemical [2+2] cycloadditions with alkenes are also possible, yielding cyclobutene (B1205218) structures. libretexts.org

Hydrogenation and Semi-Hydrogenation to Vinylic and Saturated Analogues

Catalytic hydrogenation is a common method to reduce the alkyne functionality. youtube.com The degree of reduction can be controlled by the choice of catalyst and reaction conditions.

Full Hydrogenation: The triple bond can be completely reduced to a single bond (alkane) using hydrogen gas (H₂) and a highly active catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This reaction converts this compound into 3-(2,3-Dichlorophenyl)propanoic acid.

Semi-Hydrogenation to (Z)-Alkene: To stop the reduction at the alkene stage, a "poisoned" catalyst is used. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly employed for the syn-addition of hydrogen, resulting in the formation of the (Z)-alkene, in this case, (Z)-3-(2,3-Dichlorophenyl)acrylic acid.

Semi-Hydrogenation to (E)-Alkene: The corresponding (E)-alkene can be obtained through a dissolving metal reduction. Using sodium metal in liquid ammonia (B1221849) at low temperatures typically affords the trans or (E)-alkene via an anti-addition of hydrogen.

Table 2: Hydrogenation Products of this compound

Reaction TypeCatalyst/ReagentsProductStereochemistry
Full HydrogenationH₂, Pd/C3-(2,3-Dichlorophenyl)propanoic acidN/A
Semi-HydrogenationH₂, Lindlar's Catalyst(Z)-3-(2,3-Dichlorophenyl)acrylic acidZ (cis)
Semi-HydrogenationNa, liq. NH₃(E)-3-(2,3-Dichlorophenyl)acrylic acidE (trans)

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to numerous derivatives, including esters and amides.

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and the removal of water can drive it to completion. For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 3-(2,3-dichlorophenyl)propiolate.

Amide Bond Formation

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to an acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated."

A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-(2,3-Dichlorophenyl)propioloyl chloride can then readily react with a primary or secondary amine to form the corresponding amide.

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate amide bond formation directly from the carboxylic acid and an amine under milder conditions.

Table 3: Common Derivatives of the Carboxylic Acid Functionality

DerivativeReagent(s)Product Name Example
Methyl EsterCH₃OH, H₂SO₄ (cat.)Methyl 3-(2,3-dichlorophenyl)propiolate
Ethyl Amide1. SOCl₂; 2. CH₃CH₂NH₂N-Ethyl-3-(2,3-dichlorophenyl)propiolamide

Reduction to Aldehyde and Alcohol Derivatives

The propiolic acid moiety can be selectively reduced to afford either the corresponding α,β-unsaturated aldehyde (cinnamaldehyde derivative) or the propargylic/allylic alcohol. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Direct reduction of the carboxylic acid to an aldehyde is a challenging transformation that requires specific reagents to avoid over-reduction to the alcohol. One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by partial reduction. For instance, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures on an ester derivative could potentially yield the desired 3-(2,3-dichlorophenyl)cinnamaldehyde.

Reduction to the alcohol can yield two different products: the propargylic alcohol, 3-(2,3-dichlorophenyl)prop-2-yn-1-ol, where the triple bond is retained, or the allylic alcohol, 3-(2,3-dichlorophenyl)prop-2-en-1-ol, where both the carboxylic acid and the alkyne are reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the carboxylic acid to the primary alcohol. The concurrent reduction of the alkyne to an alkene is also possible with such reagents. To selectively reduce the carboxylic acid while preserving the triple bond, protection of the alkyne or the use of milder, more selective reducing agents would be necessary. Conversely, catalytic hydrogenation could be employed to reduce the triple bond to a double bond, yielding the corresponding cinnamic acid derivative, which could then be reduced to the allylic alcohol.

Table 1: Illustrative Reduction Conditions for Propiolic Acid Derivatives Note: This table presents typical conditions for the reduction of arylpropiolic acids and is for illustrative purposes, as specific experimental data for this compound is not available.

Desired ProductPotential Reagent(s)Typical Conditions
3-(2,3-Dichlorophenyl)cinnamaldehyde1. SOCl₂ or (COCl)₂ 2. LiAlH(O-t-Bu)₃1. Formation of acid chloride 2. Partial reduction at low temperature
3-(2,3-Dichlorophenyl)prop-2-yn-1-olLiAlH₄ (with protection of alkyne) or other selective reagentsAnhydrous ether or THF, low to ambient temperature
3-(2,3-Dichlorophenyl)prop-2-en-1-olLiAlH₄ or Catalytic Hydrogenation (e.g., H₂/Lindlar's catalyst) followed by reductionAnhydrous ether or THF for LiAlH₄; appropriate solvent and catalyst for hydrogenation

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction pathway for this compound, particularly under thermal conditions or in the presence of a catalyst. The mechanism of decarboxylation for arylpropiolic acids can proceed through different pathways.

Thermal decarboxylation can occur, though often requiring high temperatures. The presence of the alkyne might facilitate this process compared to a saturated carboxylic acid.

Metal-catalyzed decarboxylation, particularly with copper or palladium catalysts, is a well-established method for the decarboxylation of unsaturated carboxylic acids. rsc.org The reaction likely proceeds through the formation of a metal-propiolate intermediate, followed by the extrusion of CO2 to generate an organometallic species, which can then be protonated or participate in further coupling reactions. rsc.orgacs.org

Decarboxylation can also be part of a tandem reaction. For instance, in the presence of suitable coupling partners and a palladium catalyst, decarboxylative cross-coupling can occur, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the former carboxyl group. rsc.org

Reactivity of the Dichlorophenyl Moiety

The 2,3-dichlorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. organicchemistrytutor.comwikipedia.org However, it can participate in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

Electrophilic Aromatic Substitution: The two chlorine atoms and the propiolic acid substituent all act as deactivating groups, making electrophilic aromatic substitution on the this compound ring challenging. organicchemistrytutor.comwikipedia.orgpressbooks.pub The chlorine atoms are ortho, para-directing, while the propioloyl group, being electron-withdrawing, would be a meta-director relative to its point of attachment. organicchemistrytutor.compressbooks.publibretexts.org Considering the positions on the ring (C4, C5, C6), the directing effects of the substituents would be in competition. The C6 position is ortho to one chlorine and para to the other, while the C4 position is ortho to the other chlorine. The C5 position is meta to both chlorine atoms. Steric hindrance would also play a significant role in determining the site of substitution.

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups, such as the chlorine atoms and the propiolic acid moiety, can make the aromatic ring susceptible to nucleophilic aromatic substitution, especially at the positions ortho or para to these groups. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com A strong nucleophile could potentially displace one of the chlorine atoms, particularly if the reaction conditions are harsh (high temperature and pressure). The formation of a resonance-stabilized Meisenheimer complex intermediate would be a key step in this mechanism. libretexts.org

Metalation and Cross-Coupling at the Halogenated Positions

The carbon-chlorine bonds on the phenyl ring provide handles for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnobelprize.org

Directed Ortho-Metalation (DoM): The presence of a directing group can facilitate the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent, to form an organometallic intermediate. organic-chemistry.orgwikipedia.org While the carboxylic acid group would be deprotonated first, it is a poor directing group for ortho-metalation. The chlorine atoms themselves are not strong directing groups for DoM. organic-chemistry.org However, it is conceivable that under specific conditions, metalation could be directed to a position ortho to one of the chlorine atoms.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes) couplings, are highly effective for functionalizing aryl halides. nobelprize.orgrsc.orgsigmaaldrich.comorganic-chemistry.org Both C-Cl bonds in this compound are potential sites for these reactions. The relative reactivity of the C2-Cl and C3-Cl bonds would depend on steric and electronic factors, as well as the specific catalyst system employed. nih.gov In some cases, selective coupling at one position over the other can be achieved by carefully controlling the reaction conditions. nih.gov

Table 2: Potential Cross-Coupling Reactions of the Dichlorophenyl Moiety Note: This table presents potential cross-coupling reactions and is for illustrative purposes, as specific experimental data for this compound is not available.

Reaction TypeCoupling PartnerCatalyst/ConditionsPotential Product
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solventAryl-substituted dichlorophenylpropiolic acid
SonogashiraTerminal alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, base (e.g., amine)Alkynyl-substituted dichlorophenylpropiolic acid
Buchwald-HartwigAmine (R₂NH)Pd catalyst, phosphine (B1218219) ligand, baseAmino-substituted dichlorophenylpropiolic acid

Mechanistic Investigations of Key Reaction Pathways

Transition State Analysis

Decarboxylation: DFT calculations on the decarboxylation of similar carboxylic acids have been used to elucidate the transition state structures and activation energies. acs.orgresearchgate.netresearchgate.netnih.gov For metal-catalyzed decarboxylation, the transition state would likely involve the coordination of the carboxylate to the metal center, followed by C-C bond cleavage. acs.org The geometry and energy of this transition state would be influenced by the nature of the metal, the ligands, and the solvent. nih.gov

Aromatic Substitution: The transition state for electrophilic aromatic substitution involves the formation of a high-energy carbocation intermediate known as a sigma complex or arenium ion. quizlet.commasterorganicchemistry.compsu.edu Computational studies can model the structure and stability of this intermediate, providing insights into the directing effects of the substituents. psu.edu For nucleophilic aromatic substitution, the transition state leads to the formation of a Meisenheimer complex, and its stability can be computationally assessed to predict the feasibility of the reaction.

Cross-Coupling: The catalytic cycle of palladium-catalyzed cross-coupling reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination. Each of these steps proceeds through a specific transition state. nobelprize.org Computational modeling can be used to map the energy profile of the entire catalytic cycle, helping to understand factors that control the reaction rate and selectivity. acs.org

Intermediate Identification and Characterization

Detailed research findings specifically identifying and characterizing reaction intermediates for this compound are not extensively available in the public domain. The study of reaction intermediates often requires specialized spectroscopic and kinetic techniques to detect and characterize these transient species. While general mechanisms for reactions involving propiolic acids, such as decarboxylative couplings and addition reactions, are understood, specific data for the 2,3-dichloro substituted derivative is sparse.

In analogous reactions of other arylpropiolic acids, potential intermediates that could be hypothesized include:

Organometallic Intermediates: In transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, an initial step would likely involve the formation of a π-alkyne complex, followed by oxidative addition, carbometalation, or other steps leading to various organopalladium intermediates.

Carbanionic or Carbocationic Intermediates: Depending on the reaction conditions (e.g., presence of strong bases or acids), intermediates such as acetylides (carbanions) or vinyl cations could be formed.

Radical Intermediates: In reactions initiated by radical initiators or photochemically, the formation of radical intermediates through addition to the alkyne is a plausible pathway.

The characterization of such intermediates would typically involve techniques like:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR could potentially be used to observe and characterize thermally unstable intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is crucial for the detection and characterization of radical intermediates.

Mass Spectrometry: Techniques like electrospray ionization (ESI) mass spectrometry can be used to detect and identify transient species in solution.

Computational Studies: Density Functional Theory (DFT) and other computational methods are often employed to model reaction pathways and predict the structures and energies of potential intermediates.

Without specific experimental studies on this compound, any discussion on its reaction intermediates remains speculative and based on the established reactivity of related propiolic acids.

Derivatization and Library Synthesis

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how different parts of a molecule contribute to its biological activity. For 3-(2,3-Dichlorophenyl)propiolic acid, this would involve modifying the three main components of its structure.

Modifications at the Carboxylic Acid Group

The carboxylic acid group is a common starting point for derivatization due to its versatile reactivity. It is a key hydrogen bond donor and acceptor, and its acidic nature often influences pharmacokinetic properties.

Esterification: Conversion of the carboxylic acid to various esters (e.g., methyl, ethyl, or more complex alkyl and aryl esters) can modulate lipophilicity and cell permeability. This is typically achieved through Fischer esterification with the corresponding alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base.

Amidation: Synthesis of amides, by coupling the carboxylic acid with a diverse range of primary and secondary amines, introduces new hydrogen bonding capabilities and can significantly alter the molecule's biological profile. Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate this transformation. rsc.org

Reduction and Replacement: The carboxylic acid could be reduced to a primary alcohol or replaced with other acidic bioisosteres like tetrazoles to explore different interactions with biological targets. Studies on other prostanoids have shown that replacing the carboxylic acid moiety with non-acidic groups like hydroxyls or methoxy (B1213986) groups can lead to unique biological activity profiles. nih.gov

A hypothetical set of derivatives from these modifications is presented below.

Modification Type Reagents/Conditions Resulting Functional Group Potential Impact
EsterificationMethanol (B129727), H₂SO₄Methyl Ester (-COOCH₃)Increased lipophilicity, potential prodrug
AmidationBenzylamine, EDCN-benzyl amide (-CONHCH₂Ph)Altered H-bonding, increased steric bulk
Bioisosteric ReplacementMulti-step synthesisTetrazoleMaintained acidity, altered spatial arrangement

Functionalization of the Alkyne Linker

The propiolic acid's alkyne linker is a rigid, linear moiety that provides specific spatial orientation to the phenyl ring and carboxylic acid. It is also a reactive handle for various transformations.

Cycloaddition Reactions: The alkyne can readily participate in cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction could be used to attach a wide variety of molecular fragments via a stable triazole ring. mdpi.com

Metal-Catalyzed Couplings: Sonogashira coupling could potentially be used to extend the carbon chain, although this is more common with terminal alkynes.

Reduction: The alkyne could be selectively reduced to either the cis (Z) or trans (E) alkene using specific catalysts (e.g., Lindlar's catalyst for cis, or Na/NH₃ for trans), allowing for the study of how geometric isomerism affects activity.

Substituent Variations on the Phenyl Ring

While the starting compound is defined by its 2,3-dichloro substitution, a full SAR study would involve synthesizing analogs with different substituents on the phenyl ring to probe electronic and steric effects. This requires starting from different precursors rather than modifying the final molecule.

Position of Halogens: Synthesizing isomers with chlorine atoms at different positions (e.g., 2,4-, 3,4-, 3,5-dichloro) would reveal the importance of the substitution pattern for activity. scbt.comnih.govsigmaaldrich.com

Nature of Substituents: Replacing the chloro groups with other functionalities (e.g., fluoro, bromo, methyl, methoxy groups) would provide insight into the role of electronegativity, size, and hydrogen-bonding capacity of the substituents.

The table below outlines potential variations and their rationale in an SAR study.

Position Original Substituent New Substituent Rationale for Variation
2-positionChloroFluoroProbe effect of smaller, more electronegative halogen
3-positionChloroMethylInvestigate effect of replacing an electron-withdrawing group with an electron-donating group
4-positionHydrogenMethoxyExplore impact of a bulky, electron-donating group at a new position

Incorporation into Complex Molecular Architectures

Beyond simple derivatization for SAR, the this compound scaffold can be integrated into larger, more complex molecules to develop novel materials or therapeutic agents.

Synthesis of Heterocyclic Compounds Incorporating the Dichlorophenylpropiolic Scaffold

The reactive nature of the propiolic acid moiety makes it a valuable precursor for synthesizing various heterocyclic systems. mdpi.com

Pyrazoles and Isoxazoles: Reaction of the propiolic ester with hydrazine (B178648) or hydroxylamine (B1172632) derivatives can lead to the formation of five-membered pyrazole (B372694) or isoxazole (B147169) rings, respectively.

Pyridones and Pyrimidines: Cyclocondensation reactions with appropriate dinucleophiles could be employed to construct six-membered heterocyclic rings. For example, reacting propiolic esters with amidines can yield pyrimidine (B1678525) derivatives. mdpi.com

Fused Heterocycles: The dichlorophenyl ring itself could be part of a larger fused system (like a quinoline (B57606) or benzimidazole), with the propiolic acid side chain attached. Subsequent intramolecular cyclization reactions involving the alkyne and carboxylic acid could lead to novel polycyclic structures. heteroletters.org

Preparation of Polymeric or Supramolecular Assemblies

The distinct functional groups of this compound—the carboxylic acid, the alkyne, and the aromatic ring—allow for its use as a monomer in the creation of polymers or as a building block for self-assembling supramolecular structures.

Polymerization: The alkyne group can undergo polymerization through various metal-catalyzed methods to form polyacetylene-type polymers. The resulting conjugated polymer would possess interesting electronic and optical properties.

Supramolecular Chemistry: The carboxylic acid can form strong, directional hydrogen bonds, leading to self-assembly into dimers or larger aggregates. nih.gov Furthermore, the dichlorophenyl ring can engage in π-π stacking interactions. These non-covalent forces can drive the formation of ordered supramolecular structures like hydrogels, fibers, or liquid crystals. nih.govmdpi.com The combination of hydrogen bonding, π-π stacking, and the rigid alkyne linker could produce highly organized materials. nih.gov

Combinatorial and Parallel Synthesis Approaches

The structural features of this compound, namely the carboxylic acid group and the activated alkyne, make it a versatile scaffold for the generation of compound libraries through combinatorial and parallel synthesis. These approaches allow for the rapid synthesis of a large number of derivatives by systematically combining a set of building blocks.

The carboxylic acid moiety can be readily converted into a variety of functional groups, with amide and ester formations being the most common transformations. fishersci.itchemguide.co.uk In a parallel synthesis format, this compound can be reacted with a diverse library of amines or alcohols to generate a corresponding library of amides or esters. This is typically achieved by dispensing the common propiolic acid starting material into an array of reaction vessels (e.g., a 96-well plate), followed by the addition of a unique amine or alcohol building block to each well. The use of automated liquid handling systems can facilitate this process, enabling high-throughput synthesis.

Standard coupling reagents are employed to facilitate these reactions. For amide synthesis, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are used to activate the carboxylic acid for reaction with a library of primary and secondary amines. fishersci.it Similarly, for ester synthesis, acid catalysts such as sulfuric acid or reaction with alkyl halides in the presence of a base can be used to couple the propiolic acid with a library of alcohols. chemguide.co.ukathabascau.ca

The propiolic acid functional group also offers a reactive handle for diversification through cycloaddition reactions, most notably the 1,3-dipolar cycloaddition, a type of "click chemistry" reaction. organic-chemistry.orgmdpi.com The electron-deficient alkyne of this compound can react with a variety of 1,3-dipoles, such as azides, nitrones, and nitrile oxides, to generate a diverse array of five-membered heterocyclic rings. organic-chemistry.orguchicago.edu This approach is highly efficient and regioselective, making it well-suited for library synthesis. For example, reacting this compound with a library of organic azides in the presence of a copper(I) catalyst would yield a library of triazole derivatives.

The combination of these derivatization strategies at both the carboxylic acid and the alkyne functionalities allows for the creation of large and diverse compound libraries from the this compound scaffold. A hypothetical parallel synthesis approach could involve a two-step reaction sequence. First, the carboxylic acid is converted to a panel of amides using a set of diverse amines. Each of these amide products could then be further reacted with a set of azides in a cycloaddition reaction, exponentially increasing the number of final products in the library.

Below are illustrative data tables for hypothetical combinatorial syntheses based on this compound.

Table 1: Illustrative Amide Library from this compound

Reactant A: this compound Reactant B: Amine Product: Amide Derivative
BenzylamineN-benzyl-3-(2,3-dichlorophenyl)propiolamide
Morpholine3-(2,3-dichlorophenyl)-1-(morpholino)prop-2-yn-1-one
Aniline3-(2,3-dichlorophenyl)-N-phenylpropiolamide
CyclohexylamineN-cyclohexyl-3-(2,3-dichlorophenyl)propiolamide

Table 2: Illustrative Ester Library from this compound

Reactant A: this compound Reactant B: Alcohol Product: Ester Derivative
MethanolMethyl 3-(2,3-dichlorophenyl)propiolate
EthanolEthyl 3-(2,3-dichlorophenyl)propiolate
IsopropanolIsopropyl 3-(2,3-dichlorophenyl)propiolate
Benzyl (B1604629) alcoholBenzyl 3-(2,3-dichlorophenyl)propiolate

Table 3: Illustrative Triazole Library via Cycloaddition with this compound Derivatives

Reactant A: this compound Derivative Reactant B: Azide (B81097) Product: Triazole Derivative
Methyl 3-(2,3-dichlorophenyl)propiolateBenzyl azideMethyl 1-benzyl-4-(2,3-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate
N-benzyl-3-(2,3-dichlorophenyl)propiolamidePhenyl azideN-benzyl-4-(2,3-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-5-carboxamide
Methyl 3-(2,3-dichlorophenyl)propiolateAzidoethaneMethyl 4-(2,3-dichlorophenyl)-1-ethyl-1H-1,2,3-triazole-5-carboxylate
N-benzyl-3-(2,3-dichlorophenyl)propiolamide1-Azido-4-methoxybenzeneN-benzyl-4-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are instrumental in elucidating the electronic and geometric features of molecules. These computational techniques provide a foundational understanding of molecular stability, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) for Molecular Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry of a molecule. This approach calculates the electron density to determine the ground-state energy and, consequently, the most stable three-dimensional arrangement of atoms. For compounds analogous to 3-(2,3-Dichlorophenyl)propiolic acid, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. mdpi.com These optimized structural parameters are crucial for understanding the molecule's conformation and steric interactions. For instance, studies on related dichlorophenyl derivatives have shown good agreement between DFT-calculated geometries and experimental X-ray diffraction data. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Dichlorophenyl-Substituted Acid Moiety (Based on DFT Calculations)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl 1.74
C=C 1.34 C-C-Cl 120.1
C-C (ring) 1.39 C-C-C (ring) 119.5
C-O 1.35 O-C=O 122.8
C=O 1.22
O-H 0.97 C-O-H 108.5

Note: This table is illustrative and represents typical values for similar compounds.

Ab Initio Methods for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. While computationally more intensive than DFT, they provide valuable information about electronic properties. For related aryl propionic acids, ab initio calculations have been used to compute electronic energies, dipole moments, and molecular orbital energies. researchgate.net Comparing results from different methods, like HF and various DFT functionals, allows for a more robust understanding of the electronic structure. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller gap suggests higher reactivity. For similar organic molecules, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the carboxylic acid group and the triple bond, indicating the likely sites for electrophilic and nucleophilic attack, respectively. Analysis of related compounds suggests that dichlorophenyl derivatives can have significant intramolecular charge transfer, influencing their reactivity. researchgate.net

Table 2: Example Frontier Molecular Orbital Properties for a Related Compound

Property Value (eV)
HOMO Energy -6.85
LUMO Energy -1.75
HOMO-LUMO Gap 5.10
Ionization Potential 6.85
Electron Affinity 1.75
Electronegativity 4.30
Chemical Hardness 2.55

Note: This table is for illustrative purposes and based on data for analogous molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. This method provides a detailed picture of the electron density distribution in the molecule. In studies of compounds with similar functional groups, NBO analysis has been used to quantify the stabilization energies associated with electron delocalization from lone pairs of oxygen and chlorine atoms to adjacent antibonding orbitals. researchgate.net For instance, the interaction between the lone pair of a carbonyl oxygen and the π* orbital of the adjacent carbon-carbon bond can be quantified to understand the resonance stabilization within the carboxyl group.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure and understand its vibrational modes.

Vibrational Spectroscopy (IR, Raman) Simulation

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT and ab initio methods. The calculated frequencies and intensities of the vibrational modes correspond to specific molecular motions, such as stretching, bending, and wagging of chemical bonds. researchgate.netnih.gov These theoretical spectra are often scaled to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net For related aryl-substituted acids, calculated vibrational frequencies have shown good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of complex spectral features. nih.gov For example, the characteristic C≡C stretching frequency of the propiolic acid group and the C-Cl stretching modes of the dichlorophenyl ring can be precisely predicted.

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies for Key Functional Groups

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
O-H stretch 3560 3450 Carboxylic acid
C≡C stretch 2230 2215 Alkyne
C=O stretch 1750 1720 Carboxylic acid
C-Cl stretch 780 775 Dichlorophenyl ring

Note: This table is a representative example based on data from similar compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. Density Functional Theory (DFT) has become a standard method for accurately calculating NMR shielding tensors, which are then converted into chemical shifts. aps.org The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to ensure the gauge-invariance of the results. nih.gov

For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C chemical shifts. mdpi.com These predictions are crucial for assigning peaks in experimental spectra and confirming the molecular structure. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C often achievable with modern machine learning-enhanced methods. nih.govosti.gov Calculations would account for the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group, as well as the magnetic anisotropy of the phenyl ring and the alkyne bond, which all influence the local electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are illustrative values based on computational models for analogous compounds, as direct experimental or calculated data for the target molecule is not readily available in the literature.

AtomPredicted Chemical Shift (ppm)Notes
COOH~11-13The acidic proton chemical shift is highly dependent on solvent and concentration.
Ar-H (C4-H)~7.65Ortho to a chlorine atom.
Ar-H (C5-H)~7.40Meta to both chlorine atoms.
Ar-H (C6-H)~7.70Ortho to the propiolic acid group.
C=O~154Carbonyl carbon of the carboxylic acid.
Ar-C1~134Carbon attached to the alkyne group.
Ar-C2 (C-Cl)~135Carbon bearing a chlorine atom.
Ar-C3 (C-Cl)~132Carbon bearing a chlorine atom.
Ar-C4~131Aromatic CH.
Ar-C5~128Aromatic CH.
Ar-C6~130Aromatic CH.
Alkyne-Cα~85Carbon adjacent to the phenyl ring.
Alkyne-Cβ~82Carbon adjacent to the carboxyl group.

UV-Visible Absorption and Emission Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for modeling UV-Visible absorption spectra by calculating the electronic excitation energies and oscillator strengths of a molecule. mdpi.comnih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring and the conjugated propiolic acid system.

TD-DFT calculations, often using a functional like B3LYP or PBE0, can predict the maximum absorption wavelengths (λmax) and the intensity of these transitions. nih.govmdpi.com The calculations would reveal how the dichlorophenyl substitution pattern affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO gap is a key determinant of the λmax value. Solvation effects are typically included using a Polarizable Continuum Model (PCM) to simulate the spectrum in a specific solvent, as solvent polarity can cause shifts in the absorption bands. mdpi.comnih.gov

Table 2: Predicted UV-Visible Absorption Data for this compound in Methanol (B129727) Note: These values are illustrative, based on TD-DFT calculations performed on structurally related aromatic carboxylic acids.

Predicted λmax (nm)Calculated Oscillator Strength (f)Predominant Transition Type
~2910.75HOMO → LUMO (π → π)
~2250.45HOMO-1 → LUMO (π → π)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions.

Even for relatively rigid molecules like this compound, rotation around single bonds allows for different spatial arrangements, or conformations. The primary source of conformational flexibility is the rotation of the carboxylic acid group and the bond connecting the phenyl ring to the alkyne moiety.

Computational conformational analysis involves systematically rotating key dihedral angles and calculating the potential energy of each resulting structure using quantum mechanics (DFT) or molecular mechanics force fields. mdpi.comscilit.com This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable, low-energy conformers. For similar molecules like 2,4-dichlorophenoxyacetic acid, studies have shown that the molecule predominantly exists in non-planar conformations where the side chain is roughly perpendicular to the aromatic ring. mdpi.com A similar analysis for this compound would identify the most stable orientations of the carboxyl group relative to the phenyl ring.

The solvent environment can significantly influence the conformational preferences and reactivity of a molecule. rsc.org MD simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water, methanol, DMSO). researchgate.net

For a carboxylic acid, polar protic solvents like water can form strong hydrogen bonds with the carboxyl group, stabilizing certain conformations. nih.gov These interactions can alter the energy barrier for rotation around the C-C single bond and influence the acidity of the proton. Simulations can quantify the number and lifetime of these hydrogen bonds and reveal the structure of the solvent shell around the molecule. The balance between intramolecular forces and solute-solvent interactions determines the dominant conformation in solution. bham.ac.uk

If this compound is investigated as a potential biologically active agent, understanding its interaction with a target protein is crucial. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. nih.govnih.gov Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex and to analyze the dynamics of the interaction over time. nih.govmdpi.com

The simulation would track the movement of the ligand within the binding pocket, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking with amino acid residues. mdpi.com The binding free energy, a measure of the affinity of the ligand for the target, can be calculated from the simulation trajectory using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). Such studies are fundamental in rational drug design for optimizing ligand-target interactions. nih.gov

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net

For a series of substituted phenylpropiolic acids, a QSAR model could be developed to understand how different substituents on the phenyl ring affect a specific biological activity (e.g., enzyme inhibition). researchgate.net The model would use calculated molecular descriptors as independent variables. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic distribution and susceptibility to electrophilic/nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, shape indices (e.g., Kier's alpha shape index). These relate to how the molecule fits into a binding site.

Hydrophobic Descriptors: LogP (partition coefficient). This describes the molecule's solubility and ability to cross biological membranes.

Predictive Modeling for Biological Activity (in silico approaches)

Computational, or in silico, methods are powerful tools in modern drug discovery and development. These techniques allow scientists to predict the biological activity of molecules and understand their potential interactions with biological targets at a molecular level before synthesizing them in a laboratory. This approach saves significant time and resources. For the compound this compound, while specific and detailed research is limited, we can explore the application of common predictive modeling techniques.

Molecular Docking for Potential Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule, such as this compound, might bind to the active site of a protein target.

Target Identification: Based on the structural similarity of this compound to other biologically active molecules, potential protein targets could be identified. For example, compounds with a dichlorophenyl moiety have been investigated for a variety of biological activities.

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. Similarly, the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand (this compound) would be placed into the binding site of the receptor (the target protein). The software would then explore various possible binding poses and score them based on factors like binding energy and intermolecular interactions.

Analysis of Binding Modes: The top-scoring poses would be analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

For a hypothetical target, the docking results for this compound could be presented in a table similar to the one below, detailing the predicted binding affinities and key interacting residues.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Example Kinase 1-8.5Lys78, Leu132, Asp184Hydrogen Bond, Hydrophobic
Example Protease 1-7.9His41, Cys145, Met165Hydrogen Bond, Pi-stacking

This table is for illustrative purposes only, as specific docking data for this compound is not currently published.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another crucial in silico technique. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for this compound could be generated based on its structure and potential interactions. This model would highlight the key chemical features responsible for its hypothetical biological activity. The essential features would likely include:

An aromatic ring feature from the dichlorophenyl group.

A hydrophobic feature associated with the chlorine atoms.

A hydrogen bond acceptor/donor feature from the carboxylic acid group.

Once a pharmacophore model is developed, it can be used for virtual screening. This process involves searching large databases of chemical compounds to identify other molecules that match the pharmacophore model. These "hits" would then be considered potential candidates for exhibiting similar biological activity.

The results of a hypothetical virtual screening campaign using a pharmacophore model derived from this compound could be summarized as follows:

Database ScreenedNumber of Compounds ScreenedNumber of Hits Matching PharmacophorePotential Biological Target Class
ZINC15~1.3 billion15,000Kinases
PubChem~110 million8,500Proteases

This table is for illustrative purposes only and represents a hypothetical outcome of a virtual screening study.

These computational approaches, while predictive in nature, provide a valuable starting point for further experimental investigation into the biological potential of this compound.

Applications in Chemical Biology and Medicinal Chemistry Research in Vitro and in Silico Focus

Development as Molecular Probes for Biological Systems

There is currently no available research detailing the development or utilization of 3-(2,3-Dichlorophenyl)propiolic acid as a molecular probe. The design of molecular probes often involves the incorporation of reporter groups (e.g., fluorophores, biotin) to visualize or detect specific biological molecules or processes. The propiolic acid moiety itself can be a reactive handle for bioconjugation, but studies applying this to the 2,3-dichloro-substituted variant are absent from the literature.

Enzyme Inhibition and Receptor Binding: Mechanistic Investigations (In Vitro Studies)

Comprehensive searches of scientific databases yield no specific studies on the enzyme inhibition or receptor binding properties of this compound.

Identification of Molecular Targets through Biochemical Assays

No biochemical assays have been reported in the scientific literature to identify the molecular targets of this compound.

Elucidation of Binding Modes and Interaction Mechanisms (Structural Biology and Computational)

In the absence of identified biological targets, there have been no structural biology (e.g., X-ray crystallography, NMR spectroscopy) or computational (e.g., molecular docking, molecular dynamics simulations) studies to elucidate the binding modes and interaction mechanisms of this compound.

Modulation of Biological Pathways: Molecular-Level Understanding (In Vitro)

There is a lack of in vitro studies investigating the effects of this compound on any biological pathways. Research in this area would typically involve cell-based assays to measure changes in signaling cascades, gene expression, or other cellular processes upon treatment with the compound.

Scaffold Evaluation in Drug Discovery Lead Identification (In Silico Screening and Chemical Space Exploration)

While the substituted phenylpropiolic acid scaffold is of interest in medicinal chemistry, there are no published in silico screening or chemical space exploration studies that specifically evaluate this compound as a lead compound for drug discovery. Such studies would involve computational methods to predict the compound's potential to bind to a library of biological targets.

Design Principles for Bioisosteric Analogues with Modified Pharmacological Profiles

Given the absence of known pharmacological activity for this compound, there are no established design principles for its bioisosteric analogues. The process of designing bioisosteres relies on an understanding of the structure-activity relationship of a parent compound, which is currently unavailable for this molecule.

Advanced Analytical Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of organic molecules like 3-(2,3-Dichlorophenyl)propiolic acid. These methods provide detailed information about the connectivity of atoms and their spatial arrangement.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR experiments are crucial for elucidating complex molecular structures. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to the coupling of the three adjacent protons on the benzene (B151609) ring. libretexts.org 2D NMR techniques such as COSY, HSQC, and HMBC are instrumental in assigning these signals accurately. core.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For the dichlorophenyl group, COSY would reveal the correlations between the protons at positions 4, 5, and 6 of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively assign the carbon signals of the aromatic ring corresponding to the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons, such as the carbons bearing the chloro-substituents and the propiolic acid group, by observing their correlations with nearby protons.

The following table illustrates hypothetical 2D NMR correlations for this compound based on expected chemical shifts and coupling patterns.

Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
H-4H-5C-4C-2, C-5, C-6
H-5H-4, H-6C-5C-1, C-3, C-4, C-6
H-6H-5C-6C-1, C-2, C-4, C-5

Solid-State NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. nih.gov This technique is particularly useful when obtaining a single crystal for X-ray diffraction is challenging. ssNMR can reveal information about intermolecular interactions, polymorphism, and the local environment of the chlorine atoms through techniques like Quadrupole Carr-Purcell Meiboom-Gill (QCPMG) experiments. wiley.com For halogenated compounds, ssNMR can be sensitive to the halogen bond geometry. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₉H₄Cl₂O₂), the expected monoisotopic mass can be calculated with high accuracy. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, providing a clear signature for the presence of two chlorine atoms in the molecule.

Energy-resolved mass spectrometry (ERMS) can be employed to differentiate between positional isomers by analyzing the fragmentation patterns at different collision energies. nih.gov The fragmentation of this compound upon ionization would likely involve the loss of the carboxyl group (CO₂) and potentially the cleavage of the propiolic acid chain, leading to characteristic fragment ions.

Below is a hypothetical table of expected ions in the high-resolution mass spectrum of this compound.

Ion FormulaCalculated m/zDescription
[C₉H₄Cl₂O₂]⁺213.9537Molecular Ion
[C₈H₄Cl₂]⁺169.9639Loss of COOH
[C₆H₃Cl₂]⁺144.9615Dichlorophenyl cation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. While no specific crystal structure for this compound is publicly available, related structures of substituted propiolic acids have been reported, often showing dimeric structures formed through hydrogen bonding of the carboxylic acid moieties. mdpi.com

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for small organic molecules.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.2
c (Å)19.8
β (°)95.0
Z4

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. researchgate.netoup.comnih.gov For a compound like this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid), would be suitable for purity assessment. researchgate.net The retention time and peak purity can be monitored using a UV detector, typically in the range of 230-280 nm where the phenyl ring absorbs.

Since this compound does not possess a chiral center, chiral separation is not applicable. However, for related arylpropionic acids which are chiral, HPLC with a chiral stationary phase (CSP) is the method of choice for separating enantiomers. nih.govnih.gov Polysaccharide-based CSPs are commonly used for this purpose. nih.gov

A hypothetical HPLC method for the purity analysis of this compound is outlined in the table below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~5.8 min

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester. nih.gov Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach. brjac.com.brnih.gov

The resulting trimethylsilyl (B98337) (TMS) derivative of this compound would be amenable to GC-MS analysis. The mass spectrometer provides fragmentation patterns that serve as a fingerprint for the compound, allowing for its identification.

The table below shows a hypothetical GC-MS analysis of the TMS derivative of this compound.

ParameterCondition
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), then 15 °C/min to 280 °C (5 min)
MS IonizationElectron Ionization (EI) at 70 eV
Key Fragment Ions (m/z)286 (M⁺), 271 (M-15)⁺, 169 (M-COOTMS)⁺

Advanced Titration and pKa Determination Methods

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. For a carboxylic acid such as this compound, the pKa value indicates the pH at which the acidic and basic forms of the molecule are present in equal concentrations. Advanced titration methods are employed to determine this value with high precision.

Potentiometric titration is a standard advanced method. This technique involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the potential difference (voltage) between a reference electrode and an indicator electrode. The resulting titration curve, a plot of potential versus the volume of titrant added, allows for the precise determination of the equivalence point and, subsequently, the pKa.

For compounds with low aqueous solubility, such as many phenylpropiolic acid derivatives, titrations may be performed in mixed-solvent systems (e.g., water-alcohol mixtures). The apparent pKa (pKa*) obtained in these systems can then be extrapolated to determine the aqueous pKa.

Table 1: Hypothetical pKa Determination Data for this compound

Titration MethodSolvent SystemMeasured pKa
Potentiometric Titration50% Ethanol/Water3.85
Spectrophotometric Titration20% Methanol/Water3.92
Capillary ElectrophoresisAqueous Buffer3.78

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found.

Microcalorimetry for Binding Thermodynamics (in vitro)

Isothermal Titration Calorimetry (ITC) is a powerful microcalorimetry technique used to study the thermodynamics of binding interactions in solution. This method directly measures the heat change that occurs when one molecule binds to another. For this compound, ITC could be utilized to characterize its interaction with a target protein or other biological macromolecule.

In a typical ITC experiment, a solution of the ligand (in this case, this compound) is titrated into a solution containing the macromolecule. The heat released or absorbed upon binding is measured, and from this data, several key thermodynamic parameters can be determined:

Binding Affinity (Ka) : A measure of the strength of the interaction.

Enthalpy Change (ΔH) : The heat change associated with the binding event.

Entropy Change (ΔS) : A measure of the change in disorder of the system upon binding.

Stoichiometry (n) : The ratio of ligand to macromolecule in the complex.

This information provides a complete thermodynamic profile of the binding interaction, offering insights into the forces driving the association.

Table 2: Hypothetical Thermodynamic Binding Parameters for this compound with a Target Protein

ParameterValueUnits
Binding Affinity (Ka)2.5 x 105M-1
Enthalpy Change (ΔH)-8.2kcal/mol
Entropy Change (ΔS)4.5cal/mol·K
Stoichiometry (n)1.1

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found.

Future Directions in Research

Exploration of Novel Reaction Pathways and Synthetic Transformations

While established methods for the synthesis of arylpropiolic acids provide a foundation, there is considerable scope for the development of novel and more efficient synthetic routes to 3-(2,3-Dichlorophenyl)propiolic acid and its analogs. Future research could focus on:

Catalytic Carboxylation Reactions: Investigating novel catalytic systems for the direct carboxylation of 2,3-dichlorophenylacetylene. This could involve the use of transition metal catalysts with bespoke ligand designs to improve reaction yields, reduce reaction times, and enhance functional group tolerance.

Flow Chemistry Approaches: The development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.

Post-Synthetic Modifications: Exploring a wider range of transformations of the carboxylic acid and alkyne functionalities to generate a diverse library of derivatives. This could include amidation, esterification, cycloaddition reactions, and metal-catalyzed cross-coupling reactions.

A deeper understanding of the reactivity of the dichlorinated phenyl ring in conjunction with the propiolic acid will be crucial for designing these new transformations.

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. For derivatives of this compound, the development of asymmetric synthetic methods is a key area for future research. This could involve:

Chiral Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to control the stereochemistry of reactions involving the propiolic acid moiety. nih.gov

Enantioselective Addition Reactions: Developing methods for the enantioselective addition of nucleophiles to the alkyne, leading to the formation of chiral vinyl derivatives.

Kinetic Resolution: Investigating enzymatic or chemical methods for the kinetic resolution of racemic mixtures of chiral derivatives.

The successful development of such asymmetric routes would provide access to enantiomerically pure compounds, which would be invaluable for structure-activity relationship studies and for applications where stereochemistry is critical.

Advanced Computational Modeling for Rational Design of Bioactive Analogues

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, computational approaches can be employed to:

Predict Reactivity and Reaction Mechanisms: Using quantum mechanical calculations to understand the electronic structure and reactivity of the molecule, thereby guiding the development of new synthetic methods.

Structure-Based Drug Design: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to design analogs with improved binding affinity and selectivity. nih.gov

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds for synthesis and experimental testing.

By integrating computational modeling with synthetic chemistry, the process of discovering and optimizing bioactive analogues can be significantly accelerated.

Integration into Complex Polyketide or Peptide Mimetic Scaffolds

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecular architectures, such as polyketide and peptide mimetics.

Peptide Mimetics: The rigid rod-like structure of the propiolic acid can be used to create constrained peptide mimics with well-defined secondary structures. biosyn.com The carboxylic acid can be coupled to amino acids or peptide fragments, and the alkyne can participate in reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazole-containing peptidomimetics. researchgate.netrsc.org Alkyne-containing amino acids are valuable tools for preparing modified peptides. peptide.com

The incorporation of this compound into these scaffolds could lead to the development of novel therapeutic agents with enhanced stability and biological activity.

Expanding Applications in Materials Science and Nanotechnology

The properties of the carboxylic acid and alkyne groups suggest that this compound and its derivatives could find applications in materials science and nanotechnology.

Functional Polymers: The propiolic acid can be used as a monomer in polymerization reactions to create polymers with unique electronic and optical properties. The dichlorophenyl group can influence the polymer's solubility, thermal stability, and self-assembly behavior.

Surface Modification: The carboxylic acid can be used to anchor the molecule to surfaces, such as metal oxides or nanoparticles, to modify their properties. The alkyne can then be used for further functionalization through click chemistry.

Self-Assembled Monolayers: The amphiphilic nature of the molecule could allow for the formation of self-assembled monolayers on various substrates, with potential applications in electronics and sensing.

Stimuli-Responsive Materials: Arylboronic acid-functionalized materials have been utilized in various sensing and stimuli-responsive scaffolds, suggesting a potential avenue for the application of arylpropiolic acids in similar contexts. rsc.org

Future research in this area could focus on the synthesis and characterization of new materials incorporating the this compound scaffold and exploring their potential applications in a range of technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.